![molecular formula C10H12BrNO B13918416 (R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13918416.png)
(R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a chiral compound with a unique structure that includes a bromine atom, an ethyl group, and a hydroxyl group attached to a cyclopenta[b]pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the cyclopenta[b]pyridine core. This can be achieved through a series of cyclization reactions involving appropriate precursors.
Ethylation: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of ®-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in ®-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can undergo oxidation to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: De-brominated compounds, alcohols.
Substitution: Amino derivatives, thioethers, ethers.
Applications De Recherche Scientifique
®-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and other bioactive compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets in biological systems. The bromine atom and hydroxyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: The enantiomer of the compound, which may have different biological activities and properties.
2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: A similar compound with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.
2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: A compound with a chlorine atom instead of a bromine atom, which can influence its chemical and biological properties.
Uniqueness
®-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is unique due to its specific combination of functional groups and chiral center, which confer distinct reactivity and biological activity
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
(7R)-2-bromo-7-ethyl-5,6-dihydrocyclopenta[b]pyridin-7-ol |
InChI |
InChI=1S/C10H12BrNO/c1-2-10(13)6-5-7-3-4-8(11)12-9(7)10/h3-4,13H,2,5-6H2,1H3/t10-/m1/s1 |
Clé InChI |
SSQMYDPFRCWLSJ-SNVBAGLBSA-N |
SMILES isomérique |
CC[C@]1(CCC2=C1N=C(C=C2)Br)O |
SMILES canonique |
CCC1(CCC2=C1N=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


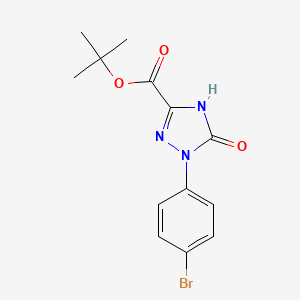
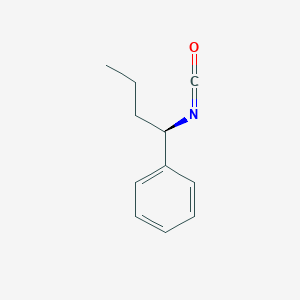
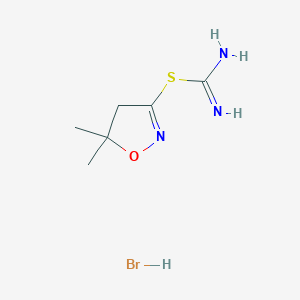
![Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13918355.png)
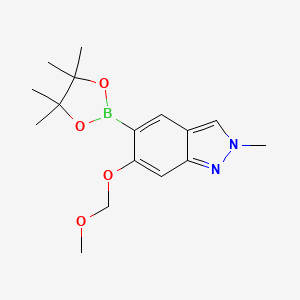
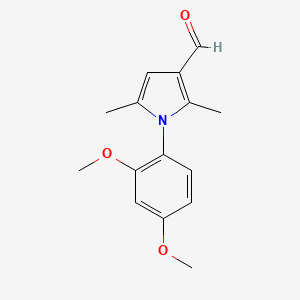

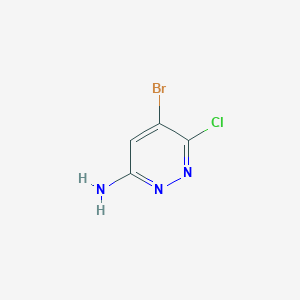
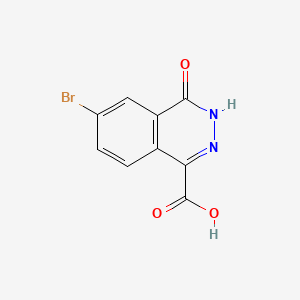
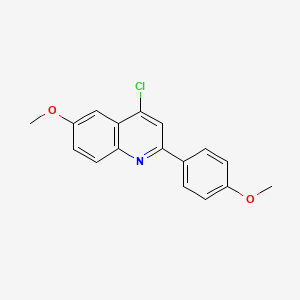
![1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine](/img/structure/B13918387.png)
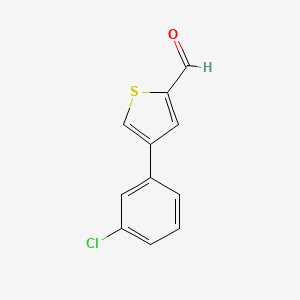
![tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B13918403.png)
![tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B13918410.png)
